molecular formula C16H14N2O B12114938 3-Benzyl-2-methylquinazolin-4(3h)-one

3-Benzyl-2-methylquinazolin-4(3h)-one

Cat. No.: B12114938
M. Wt: 250.29 g/mol
InChI Key: AEEMIAVGTXSJQZ-UHFFFAOYSA-N
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Description

3-Benzyl-2-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a benzyl group at the 3-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methylquinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzylamine with benzaldehyde to form an imine intermediate, which is then cyclized to produce the quinazolinone core. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the benzyl group at the 3-position.

    3-Benzylquinazolin-4(3H)-one: Lacks the methyl group at the 2-position.

    3-Phenylquinazolin-4(3H)-one: Has a phenyl group instead of a benzyl group at the 3-position.

Uniqueness

3-Benzyl-2-methylquinazolin-4(3H)-one is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a bioactive molecule and provide opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-benzyl-2-methylquinazolin-4-one

InChI

InChI=1S/C16H14N2O/c1-12-17-15-10-6-5-9-14(15)16(19)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

AEEMIAVGTXSJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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